Prosomatostatin cryptic peptide
Description
Structure
2D Structure
Properties
CAS No. |
105655-57-0 |
|---|---|
Molecular Formula |
C67H105N17O29 |
Molecular Weight |
1612.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H105N17O29/c1-28(2)23-38(78-54(99)31(6)72-58(103)40(26-50(94)95)81-60(105)39(25-46(69)87)79-57(102)36(15-19-48(90)91)76-64(109)52(70)33(8)85)59(104)77-37(16-20-49(92)93)65(110)83-21-9-11-43(83)62(107)75-35(14-18-47(88)89)56(101)80-41(27-51(96)97)61(106)82-42(24-29(3)4)66(111)84-22-10-12-44(84)63(108)74-34(13-17-45(68)86)55(100)71-30(5)53(98)73-32(7)67(112)113/h28-44,52,85H,9-27,70H2,1-8H3,(H2,68,86)(H2,69,87)(H,71,100)(H,72,103)(H,73,98)(H,74,108)(H,75,107)(H,76,109)(H,77,104)(H,78,99)(H,79,102)(H,80,101)(H,81,105)(H,82,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,52-/m0/s1 |
InChI Key |
PZDUKBUUADSZHX-KXTAMRJUSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Other CAS No. |
105655-57-0 |
sequence |
TENDALEPEDLPQAA |
Synonyms |
prosomatostatin (63-77) prosomatostatin cryptic peptide |
Origin of Product |
United States |
Molecular Biology of Prosomatostatin Processing
Gene Expression and Transcription of Preprosomatostatin
The initial phase in the life cycle of the prosomatostatin (B1591216) cryptic peptide is the expression and transcription of the somatostatin (B550006) gene (SST). This process is tightly regulated to ensure tissue-specific production.
The gene encoding somatostatin is situated on different chromosomes in various species, reflecting its evolutionary conservation. In humans, the SST gene is found on the long arm of chromosome 3 at position 3q27.3. atlasgeneticsoncology.orgwikipedia.org Its location in other species has also been identified, highlighting its fundamental biological role. nih.gov
| Species | Chromosomal Location | Reference |
|---|---|---|
| Human (Homo sapiens) | Chromosome 3 (3q27.3) | atlasgeneticsoncology.orgwikipedia.org |
| Rat (Rattus norvegicus) | Chromosome 11 | nih.gov |
| Mouse (Mus musculus) | Chromosome 16 | nih.gov |
The transcription of the SST gene is a highly regulated process, controlled by a variety of factors that dictate its expression in specific tissues. nih.gov The promoter region of the gene acts as a control panel, featuring enhancer and silencer elements that modulate transcriptional activity. nih.gov The regulation of gene expression can be influenced by environmental cues and epigenetic modifications. youtube.com
Several key transcription factors are instrumental in this regulation:
cAMP Response Element-Binding Protein (CREB): This factor binds to a specific promoter sequence known as the cAMP response element (CRE), playing a pivotal role in initiating transcription. nih.govnih.gov
Pancreas/duodenum homeobox protein (PDX)1: Primarily active in the pancreas and duodenum, PDX1 activates somatostatin transcription by binding to regulatory sites in the 5' flanking region of the gene. nih.gov
Paired box protein (PAX) 6: This transcription factor is crucial for the development of various tissues, including pancreatic islet cells, and contributes to the regulation of somatostatin gene expression. nih.gov
Pbx: This protein can form a complex with PDX1 to induce somatostatin transcription. nih.gov
Extracellular signals also fine-tune gene expression. For instance, the neurotransmitter glutamate (B1630785) has been shown to enhance somatostatin gene expression, whereas gamma-aminobutyric acid (GABA) has an inhibitory effect. nih.gov
| Transcription Factor | Function | Reference |
|---|---|---|
| CREB | Binds to the cAMP response element (CRE) in the promoter to induce transcription. | nih.govnih.gov |
| PDX1 | Activates transcription by binding to regulatory elements, particularly in the pancreas and duodenum. | nih.gov |
| PAX6 | Regulates gene expression in various tissues, including pancreatic islet cells. | nih.gov |
| Pbx | Forms a heterodimer with PDX1 to enhance transcriptional activation. | nih.gov |
Post-Translational Processing Cascades
Following translation, the newly synthesized preprosomatostatin protein undergoes a series of modifications, collectively known as post-translational processing, to generate the final, active peptides. nih.govyoutube.com
The initial precursor, preprosomatostatin, is a 116-amino acid polypeptide. nih.gov The first processing event is the cleavage of a 24-amino acid signal peptide from its N-terminus. nih.gov This signal peptide functions to direct the protein into the secretory pathway. wikipedia.orgyoutube.com The cleavage, executed by an enzyme called signal peptidase, occurs after the cysteine residue at position 25. nih.govnih.gov This step yields the 92-amino acid intermediate, prosomatostatin. nih.gov
Prosomatostatin serves as the substrate for further proteolytic processing, which results in a variety of peptides, including the well-known somatostatin-14 and somatostatin-28. nih.govnih.gov This processing is not uniform and varies between tissues, leading to different peptide profiles. nih.govnih.gov For example, in the pancreas and gut, a major product is prosomatostatin 1-64. nih.gov
While many prohormones are processed by cleavage at pairs of basic amino acids, prosomatostatin also undergoes cleavage at single basic residues, a process known as monobasic cleavage. nih.govnih.gov A significant product of this pathway is a decapeptide known as the prosomatostatin cryptic peptide, or antrin, which corresponds to residues 1-10 of prosomatostatin. nih.govoup.com This peptide, with the sequence Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe, was first isolated from the rat stomach and is generated through a monobasic cleavage event. nih.gov
The enzyme responsible for this specific N-terminal cleavage has been identified as the subtilase SKI-1. nih.gov It recognizes a specific motif within the prosomatostatin sequence (R8-Q9-F10-L11). nih.gov Notably, this N-terminal cleavage to produce the cryptic peptide is not a prerequisite for the subsequent C-terminal processing that generates somatostatin-14 and somatostatin-28. nih.gov
| Peptide | Precursor Region | Description | Reference |
|---|---|---|---|
| This compound (Antrin) | Prosomatostatin(1-10) | A decapeptide generated by monobasic cleavage at the N-terminus. | nih.govoup.com |
| Somatostatin-14 (S-14) | Prosomatostatin(79-92) | A 14-amino acid cyclic peptide located at the C-terminus. | nih.govnih.gov |
| Somatostatin-28 (S-28) | Prosomatostatin(65-92) | An N-terminally extended form of S-14. | nih.govnih.gov |
| Prosomatostatin 1-64 | Prosomatostatin(1-64) | A major product of processing in the pancreas and gut. | nih.gov |
| 8-kDa peptide | Prosomatostatin(1-76) | A product of direct processing to yield S-14. | nih.gov |
Proteolytic Cleavage Sites and Mechanisms
Dibasic Cleavage Pathways
A primary mechanism for the processing of many prohormones, including prosomatostatin, involves cleavage at sites marked by pairs of basic amino acids, such as arginine (Arg) and lysine (B10760008) (Lys). nih.gov In human prosomatostatin, a key dibasic cleavage site is the Arg-Lys pair at positions 77-78, which, when cleaved, releases SST-14 from the C-terminus of the prohormone. nih.govresearchgate.net The enzymes responsible for this cleavage are prohormone convertases (PCs), a family of serine proteases. Specifically, PC1/3 and PC2 are known to cleave at the C-terminal side of dibasic residues. nih.gov The processing of prosomatostatin can also occur via cleavage at a single arginine residue, which is considered a monobasic cleavage event. nih.govresearchgate.net
The efficiency and specificity of dibasic cleavage are influenced by the local acidic environment within the trans-Golgi network and secretory granules. nih.gov This process requires ATP hydrolysis, mediated by a vacuolar H+-ATPase, to maintain an optimal acidic pH of approximately 6.0-6.2 for prohormone convertase activity. nih.gov
Enzymatic Regulation of Prosomatostatin Processing
The conversion of the inactive prosomatostatin precursor into its various biologically active peptide products, such as somatostatin-14 and somatostatin-28, is a highly regulated process. This conversion is dependent on the action of specific propeptide converting enzymes (PCEs) that cleave the precursor at specific sites. nih.gov The tissue-specific expression and localization of these enzymes within different subcellular compartments of the secretory pathway are key determinants of the differential processing of prosomatostatin observed across various cell types. nih.gov
Role of Proprotein Convertases (PCs)
Proprotein Convertases (PCs) are a family of calcium-dependent serine endoproteases that play a crucial role in activating protein precursors within the secretory pathway. wikipedia.orgwikipedia.org They recognize and cleave proproteins at single or paired basic amino acid residues (Arginine or Lysine). nih.gov Several members of this family, including Furin, PC1/3, and PC2, have been identified as key enzymes in the proteolytic maturation of prosomatostatin. nih.gov Their differential expression in various endocrine and non-endocrine cells dictates whether prosomatostatin is processed at its monobasic or dibasic cleavage sites, leading to the production of different peptide profiles. nih.gov
| Processing Product | Relative Abundance (%) | Cleavage Site Type |
|---|---|---|
| Somatostatin-28 (SS-28) | ~40-43% | Monobasic |
| Antrin (PSS(1-10)) | ~27-29% | Monobasic |
| Unprocessed Prosomatostatin | High | N/A |
Proprotein Convertase 1/3 (also known as PC1 or PC3) is a key enzyme found in the regulated secretory pathway of neuroendocrine cells. wikipedia.org It specializes in cleaving prohormones at pairs of basic amino acids. wikipedia.orgnih.gov Studies have shown that PC1/3 is a potent and authentic convertase for processing prosomatostatin at the dibasic Arg-Lys site to produce somatostatin-14 (S-14). nih.govnih.gov In AtT-20 pituitary cells, which express high levels of PC1/3, prosomatostatin is efficiently processed primarily into S-14. nih.gov Furthermore, when PC1/3 is co-expressed with prosomatostatin in cells that normally lack it (like COS-7), it drives significant conversion to S-14, confirming its role in dibasic cleavage. nih.gov Comparative studies have shown PC1/3 to be more efficient than PC2 at converting prosomatostatin to S-14 in certain cell lines. nih.gov
Proprotein Convertase 2 (PC2) is another critical enzyme of the regulated secretory pathway that is involved in the maturation of numerous prohormones. nih.gov Research provides definitive proof that PC2 is an authentic somatostatin-14 convertase that processes prosomatostatin at its dibasic cleavage site. nih.gov The importance of PC2 is highlighted in PC2 null mice, where the cleavage of prosomatostatin to S-14 in the cerebral cortex is almost completely abolished. nih.gov Studies using transfected pituitary cells demonstrate a direct correlation between the concentration of PC2 protein and the efficiency of S-14 conversion. nih.gov While some early studies suggested PC2 had no influence on prosomatostatin processing, this was observed in the context of the constitutive secretory pathway of non-endocrine cells. nih.gov The activity of PC2 as a prosomatostatin convertase requires the specific environment of a secretory cell. nih.gov
| Enzyme | S-14 Conversion in Cells (%) | S-14 Conversion in Media (%) |
|---|---|---|
| PC1/3 | 62% | 66% |
| PC2 | 53% | 47% |
PACE4 Involvement
The proprotein convertase PACE4 (Paired Amino Acid-Cleaving Enzyme 4) is implicated in the processing of prosomatostatin. Studies using P19 embryonic carcinoma cells, which can be differentiated into neurons, have shown that these cells express PACE4. nih.gov Upon neuronal differentiation, these cells gain the ability to process prosomatostatin (proSS), primarily converting it into somatostatin-14 (SS-14). nih.gov This indicates that PACE4 is present in cellular environments where prosomatostatin maturation occurs and is part of the enzymatic toolkit for its conversion. nih.gov PACE4 is a member of the subtilisin-like proprotein convertase (SPC) family, which typically cleaves precursors at paired basic amino acid residues. nih.gov
SKI-1 (Site-1 Protease)-mediated Cleavage
While many prohormones are processed at basic residues, a less common type of cleavage occurs at sites with hydrophobic or small amino acids, a process mediated by the subtilase SKI-1 (Site-1 Protease). nih.gov SKI-1 is responsible for cleaving the N-terminal region of prosomatostatin to generate the peptide PSST[1-10], also known as antrin. nih.govnih.gov Research has demonstrated that overexpression of recombinant SKI-1 in cell lines like COS-1 and HEK-293 significantly boosts the production of this N-terminal peptide. nih.gov Conversely, in cells that lack SKI-1, the generation of PSST[1-10] is markedly reduced but can be restored by the introduction of SKI-1. nih.gov This N-terminal cleavage, however, is not a prerequisite for the subsequent C-terminal processing that yields SS-14 and S-28. nih.gov Prosomatostatin is considered a soluble substrate for SKI-1. nih.gov
N-Arginine Dibasic Convertase (NRDc) Activity
N-Arginine Dibasic Convertase (NRDc or nardilysin) is a metalloendopeptidase belonging to the pitrilysin family of zinc-metalloendopeptidases. pnas.org Its enzymatic activity is characterized by the cleavage of peptide substrates on the N-terminal side of Arginine (Arg) residues within dibasic sequences. pnas.orgnih.gov NRDc contains the classic HXXEH zinc-binding motif characteristic of this enzyme family. pnas.org While its name and in vitro specificity suggest a role in prohormone processing at dibasic sites, its direct involvement in the cleavage of prosomatostatin has not been firmly established in the available research. pnas.orgnih.gov NRDc is known to bind to Heparin-binding EGF-like growth factor (HB-EGF), but this function as a receptor appears to be independent of its enzymatic activity, and it does not cleave HB-EGF itself. nih.govnih.gov
Substrate Specificity and Enzyme Recognition Motifs
The precision of prohormone processing hinges on the ability of enzymes to recognize specific amino acid sequences, or motifs, at the cleavage site.
The most common processing sites for proprotein convertases (PCs) are mono- and dibasic amino acid residues, with a typical consensus motif of R-X-K/R-R. nih.gov For the convertase PACE4, the probable recognition sequence motif is defined as KXKXXR or KXXR.
In contrast, the cleavage of prosomatostatin by SKI-1 does not follow this basic residue pattern. Mutagenesis studies have revealed that efficient processing of prosomatostatin into PSST[1-10] by SKI-1 requires a specific RXRXXL motif. nih.gov The sequence in prosomatostatin, R8-Q9-F10-L11, qualifies as a potential SKI-1 substrate. nih.gov Generally, SKI-1 recognition motifs contain an Arginine at the P4 position and hydrophobic residues at P2, with Phenylalanine being the residue found in prosomatostatin. nih.gov
Furthermore, monobasic cleavage sites, such as the one leading to the formation of S-28, also have specific requirements. It has been suggested that this type of cleavage requires not only the single basic residue but also a nearby domain containing nonpolar amino acids like alanine (B10760859) or leucine. nih.gov
| Enzyme | Recognition Motif | Substrate Example |
| Proprotein Convertases (General) | R-X-K/R-R | Prohormones |
| PACE4 | KXKXXR or KXXR | proPACAP, ADAM proteins |
| SKI-1 / S1P | RXRXXL | Prosomatostatin (N-terminus) |
| Monobasic Site Proteases | Single Arg + nonpolar domain | Prosomatostatin (for S-28) |
Structural Determinants of Proteolytic Processing Specificity
Beyond the primary amino acid sequence, the higher-order structure of prosomatostatin plays a pivotal role in determining where and how efficiently cleavage occurs. The accessibility of cleavage sites is governed by the local conformation of the precursor protein.
Conformational Motifs Influencing Cleavage Accessibility (e.g., α-helical structures, β-turns)
The secondary structure of prosomatostatin is critical for presenting cleavage sites to the processing enzymes. pnas.org Both mono- and dibasic cleavage sites in the C-terminal region of human prosomatostatin are flanked by a dodecapeptide segment, S-28(1-12). nih.gov Within this segment, specific conformational motifs are essential for proper processing. nih.gov
It has been proposed that β-turn structures in the immediate vicinity of the S-28 and S-14 cleavage sites are important. pnas.org Disrupting these predicted β-turns through amino acid substitution has been shown to have varied but significant effects on the processing efficiency of prosomatostatin. pnas.org
Furthermore, the sequence Pro-Ala-Met-Ala-Pro within the S-28(1-12) region acts as a crucial α-helical-promoting motif. nih.gov The integrity of this helical structure is essential for exposing both the monobasic (for S-28) and dibasic (for S-14) cleavage sites to the appropriate processing enzymes. nih.gov This segment helps to maintain an adequate conformation that is recognized by the specific prohormone convertases, thereby ensuring the correct ratio of S-28 to S-14 is produced. nih.gov Studies on recombinant anglerfish prosomatostatin-II support this, showing that the molecule can assume a predominantly α-helical conformation, which is relevant for its processing.
Critical Amino Acid Residues for Processing Efficiency
Site-directed mutagenesis studies have pinpointed specific amino acid residues, other than the basic residues at the cleavage site itself, that are critical for efficient processing. pnas.org These findings underscore the importance of the surrounding structural context.
In contrast, substitutions of other nearby residues, such as Asparagine-12, Glycine+2, and Cysteine+3 with Alanine, have very little effect on the proteolytic processing of the precursor. pnas.org This demonstrates that the influence on processing is highly specific to particular residues that are critical for maintaining the correct secondary structure. pnas.org
| Mutation | Location | Effect on Prosomatostatin Processing | Reference |
| Pro-5 -> Ala | S-28(1-12) region | Drastically decreased overall processing. | pnas.orgnih.gov |
| Pro-9 -> Ala | S-28(1-12) region | Accumulation of S-14 intermediate; impaired S-28 formation. | pnas.orgnih.gov |
| Asn-12 -> Ala | S-28(1-12) region | Little to no effect on processing. | pnas.org |
| Gly+2 -> Ala | Flanking S-14 site | Little to no effect on processing. | pnas.org |
| Cys+3 -> Ala | Flanking S-14 site | Little to no effect on processing. | pnas.org |
Cellular and Subcellular Dynamics of Prosomatostatin Cryptic Peptides
Intracellular Trafficking and Sorting Pathways
Secretory proteins, including prosomatostatin (B1591216), are synthesized in the endoplasmic reticulum and transported through the Golgi apparatus to the trans-Golgi network (TGN), a major sorting hub. researchgate.netoup.com At the TGN, prosomatostatin is sorted into one of two primary secretory pathways: the constitutive pathway or the regulated pathway. The specific pathway utilized has significant implications for the efficiency and outcome of its proteolytic processing.
The constitutive secretory pathway is a default route for proteins that are continuously secreted from the cell without being stored. Studies using non-endocrine cell lines like COS-7 and PC12, which primarily utilize this pathway, have shown that prosomatostatin can undergo monobasic cleavage. nih.gov This processing is, however, relatively inefficient and is characterized by large amounts of unprocessed prosomatostatin. nih.gov In these cells, processing preferentially occurs at monobasic sites, leading to the production of somatostatin-28 (SS-28) and antrin. nih.gov
In contrast, a study on rat islet tumor cells (1027B2), which lack a robust regulated secretion mechanism and have very few dense core secretory granules, demonstrated that efficient precursor processing can still occur within the constitutive pathway. nih.gov These cells were found to rapidly and efficiently process prosomatostatin into somatostatin-14 (SS-14), SS-28, and the cryptic peptide PSS[1-10] through separate biosynthetic routes. nih.gov This suggests that while often inefficient, the constitutive pathway is capable of facilitating complex prosomatostatin processing under certain cellular contexts. nih.govnih.gov
| Cell Line | Primary Secretory Pathway | Processing Efficiency | Major Products | Reference |
|---|---|---|---|---|
| COS-7, PC12 | Constitutive | Inefficient | Somatostatin-28, Antrin (PSS(1-10)) | nih.gov |
| AtT-20 | Regulated | Efficient | Somatostatin-14 | nih.gov |
| 1027B2 (islet tumor) | Constitutive | Efficient | Somatostatin-14, Somatostatin-28, PSS[1-10] | nih.gov |
The regulated secretory pathway provides for the storage of hormones and peptides in dense core granules (DCGs) and their release only upon receiving a specific external stimulus. frontiersin.orgfrontiersin.orgnih.gov This is the primary and more efficient pathway for the processing of many prohormones, including prosomatostatin, in specialized endocrine and neuroendocrine cells. nih.govfrontiersin.org
In cells with a well-developed regulated pathway, such as AtT-20 pituitary cells, prosomatostatin is efficiently processed, primarily at a dibasic Arg-Lys site, to yield somatostatin-14. nih.gov This efficient conversion is attributed to the high concentration of specific prohormone convertases, like PC1, within the maturing secretory granules. nih.gov The entry into this pathway involves the packaging of propeptides and prohormones into immature secretory granules at the trans-Golgi network, which then undergo a maturation process. frontiersin.orgnih.gov
Current research primarily documents the trafficking of prosomatostatin and its cryptic peptides through the well-established constitutive and regulated secretory pathways. Detailed evidence for the involvement of other, alternative secretory pathways in the processing and release of these peptides is not extensively described in the scientific literature.
Subcellular Compartmentalization of Processing Events
The endoproteolytic cleavage of prosomatostatin is not a random event within the cell but is instead highly organized and localized to specific subcellular compartments. This spatial regulation ensures the correct and timely generation of bioactive peptides and their associated cryptic fragments.
Morphological and biochemical evidence has firmly implicated the trans-Golgi network (TGN) as the initial site of prohormone cleavage. nih.gov Studies utilizing retrovirally infected rat anterior pituitary GH3 cells demonstrated that by blocking protein exit from the Golgi apparatus (via a 20°C temperature block), prosomatostatin accumulated quantitatively in the TGN, and no proteolytic processing was observed. nih.gov Upon reversal of the temperature block in permeabilized cells, cleavage of prosomatostatin to the mature hormone was initiated. nih.gov This processing within the TGN is an active process, requiring ATP hydrolysis to maintain an acidic pH necessary for the activity of prohormone processing enzymes. nih.gov Further research in anglerfish pancreatic cells also confirmed that the initial processing of prosomatostatin II is initiated in the TGN. nih.gov
Following their initial processing and sorting in the TGN, prosomatostatin and its products are packaged into immature secretory granules (ISGs). frontiersin.orgnih.gov These ISGs are the principal sites for the subsequent maturation and storage of the resulting peptides. oup.comnih.gov The transformation of an ISG into a mature, fusion-competent dense core granule (DCG) involves continued endoproteolytic processing, which leads to further condensation of the luminal contents. nih.gov
Immunocytochemical studies have visualized this process, revealing labeling for processing intermediates in both the vesicles budding from the TGN and within the dense core granules themselves. nih.gov This confirms that secretory granules are not merely static storage containers but are dynamic organelles where the final maturation of prosomatostatin-derived peptides, including cryptic peptides, occurs before their eventual, regulated release from the cell. oup.comnih.gov
Tissue-Specific Processing and Differential Distribution
The post-translational processing of prosomatostatin, a precursor protein, into its various bioactive peptides is a highly regulated and tissue-specific process. This differential cleavage results in a diverse array of somatostatin-related peptides, each with a unique distribution and potential physiological role. The enzymatic machinery responsible for this processing, primarily prohormone convertases (PCs), varies between cell types, leading to the production of different cryptic peptides in different tissues.
Differential Processing in Central Nervous System Regions
In the mammalian central nervous system (CNS), prosomatostatin is processed into several key peptides, including somatostatin-14 (SS-14), somatostatin-28 (SS-28), and the N-terminal fragment of SS-28, SS-28(1-12). lsuhsc.edu The distribution of these peptides is not uniform throughout the brain, suggesting region-specific processing and function. lsuhsc.edu
Immunohistochemical studies in the rat neocortex have revealed a distinct laminar and cellular distribution of these peptides. SS-28 is predominantly found in neuronal cell bodies, while SS-28(1-12) is primarily localized in neuronal processes and terminals. lsuhsc.edu This differential localization suggests an intraneuronal conversion of an SS-28-like peptide to an SS-28(1-12)-like peptide. lsuhsc.edu The abundance of nerve fibers containing SS-28(1-12) suggests that somatostatin-related peptides are a major neurotransmitter system in the neocortex. lsuhsc.edu
The relative proportions of prosomatostatin-derived peptides vary across different brain regions. In the rat brain, the regional distribution of prosomatostatin itself accounts for 6% to 18% of the total somatostatin (B550006) immunoreactivity, with the highest levels in the striatum and cortical areas and the lowest in the brainstem. nih.gov
| Brain Region (Rat) | Prosomatostatin (% of Total Immunoreactivity) | Key Cryptic Peptides Identified |
| Striatum | 18% | SS-14, SS-28, SS-28(1-12) |
| Cortical Areas | 10% | SS-14, SS-28, SS-28(1-12) |
| Brainstem | 6% | SS-14, SS-28, SS-28(1-12) |
This table summarizes the regional distribution of prosomatostatin in the rat brain.
The processing of prosomatostatin in the CNS is mediated by prohormone convertases, with PC1/3 and PC2 being key enzymes found in neural cells. lsuhsc.edu
Distribution and Processing in the Gastrointestinal System
The gastrointestinal (GI) tract exhibits significant regional differences in the processing of prosomatostatin. In the stomach and pancreas, the primary final product is SS-14, whereas in the intestinal mucosal cells, SS-28 is the terminal peptide. nih.gov This differential processing implies distinct physiological roles for SS-14 and SS-28 in the regulation of gastric and intestinal functions, respectively. nih.gov
In addition to SS-14 and SS-28, other cryptic peptides are generated in the gut. Notably, prosomatostatin 1-64 (pro-SS 1-64) has been identified as a major product of somatostatin gene expression in the porcine pancreas and small intestine. nih.gov This occurs despite the differential processing of the C-terminus, which yields SS-14 in the pancreas and SS-28 in the gut. nih.gov Another significant cryptic peptide, antrin, which corresponds to proSS(1-10), is found in high concentrations in the antral portion of the stomach. nih.gov The inverse relationship observed between the levels of antrin and proSS(1-63) suggests a precursor-product relationship. nih.gov
| Gastrointestinal Region | Primary Somatostatin Peptide | Other Notable Cryptic Peptides |
| Stomach (Antrum) | Somatostatin-14 | Antrin (proSS(1-10)) |
| Small Intestine | Somatostatin-28 | Prosomatostatin 1-64 |
| Colon | Low levels of immunoreactive structures |
This table outlines the differential distribution of prosomatostatin-derived peptides in the gastrointestinal tract.
The prohormone convertase PC1/3 is thought to be a key enzyme in the processing of proglucagon in the intestine to yield glucagon-like peptides, and a similar role in the processing of prosomatostatin is suggested. nih.govuu.nl
Processing in Pancreatic Islets
Within the pancreatic islets of Langerhans, prosomatostatin is predominantly processed to SS-14. researchgate.net This processing occurs within the delta cells, which constitute approximately 5% of the islet cell population in humans. frontiersin.org The proteolytic conversion of prosomatostatin in rat islets of Langerhans appears to be a direct process, without the involvement of major intermediate forms, and occurs in parallel with the processing of proinsulin and proglucagon. nih.gov
Immunocytochemical studies have shown that in rat pancreatic islets, prohormone convertase 2 (PC2) is co-localized with somatostatin in the secretory granules of delta cells. jst.go.jp In contrast, prohormone convertase 1/3 (PC1/3) is found in insulin-producing beta cells but not in delta cells. jst.go.jp This differential localization of convertases provides a molecular basis for the tissue-specific processing of prosomatostatin in the pancreas.
| Pancreatic Islet Cell Type | Primary Prohormone Convertase | Primary Prosomatostatin Product |
| Delta (δ) Cells | PC2 | Somatostatin-14 |
| Beta (β) Cells | PC1/3, PC2 | (Processes proinsulin) |
| Alpha (α) Cells | PC2 | (Processes proglucagon) |
This table details the cell-specific processing of prosomatostatin within pancreatic islets.
Cell-Specific Processing Capacity in Neuroendocrine Cell Lines
The ability to process prosomatostatin is not universal among all neuroendocrine cells, as demonstrated by studies using various cell lines. When preprosomatostatin cDNA is introduced into different neuroendocrine cell lines, significant differences in processing are observed. jst.go.jp For instance, rat insulinoma (RIN 5F) and mouse pituitary corticotroph (AtT20) cells efficiently cleave prosomatostatin to both SS-14 and SS-28. jst.go.jp In contrast, rat pituitary tumor (GH4) and rat pheochromocytoma (PC12) cells are incapable of accurately processing prosomatostatin. jst.go.jp
This cell-specific processing capacity does not correlate with the cellular storage capacity or the level of precursor biosynthesis, suggesting that the presence of specific processing enzymes is the determining factor. jst.go.jp Studies have shown that in AtT-20 cells, SS-14 and SS-28 are generated in different secretory pathways, with the regulated secretory pathway primarily producing SS-14. nih.gov
| Neuroendocrine Cell Line | Prosomatostatin Processing | Primary Products |
| RIN 5F (Rat Insulinoma) | Efficient | Somatostatin-14, Somatostatin-28 |
| AtT20 (Mouse Pituitary) | Efficient | Somatostatin-14, Somatostatin-28 |
| GH4 (Rat Pituitary) | Inefficient/Absent | Prosomatostatin |
| PC12 (Rat Pheochromocytoma) | Inefficient/Absent | Prosomatostatin |
This table compares the prosomatostatin processing capabilities of different neuroendocrine cell lines.
Species-Specific Variations in Processing Products and Proportions
Significant species-specific differences exist in the post-translational processing of prosomatostatin. A notable example is the differential processing of prosomatostatin in the brains of humans versus rats. In the rat brain, SS-28(1-12) is a predominant molecular form. nih.gov However, in the human brain, processing of the precursor yields only minimal quantities of SS-28(1-12), with high levels of proSS(1-76) being observed, particularly in cortical areas and the bed nucleus of the stria terminalis. nih.gov
Despite these processing differences, the primary structure of pre-prosomatostatin is highly conserved between rats and humans, with only four amino acid substitutions. nih.gov This high degree of homology suggests the potential for biological functions of the N-terminal portions of prosomatostatin across species. nih.gov
A unique example of species-specific processing is found in the pancreas of the bowfin fish (Amia calva). In this species, prosomatostatin-I is processed to somatostatin-26 and somatostatin-14, a pathway that differs from that in teleost fish and higher vertebrates where SS-14 is the predominant form. researchgate.net
| Species | Tissue | Key Processing Differences | Primary Cryptic Peptides |
| Human | Brain (Cortex) | Low SS-28(1-12), High proSS(1-76) | proSS(1-76), SS-14, SS-28 |
| Rat | Brain | High SS-28(1-12) | SS-28(1-12), SS-14, SS-28 |
| Bowfin Fish | Pancreas | Production of Somatostatin-26 | Somatostatin-26, Somatostatin-14 |
This table highlights some of the species-specific variations in prosomatostatin processing.
Biological Roles and Functional Implications of Prosomatostatin Cryptic Peptides
Current Understanding of Functional Significance
The discovery that prosomatostatin (B1591216) is cleaved to produce peptides other than SS-14 and SS-28 has led to the hypothesis that these cryptic peptides may possess their own biological activities. The processing of prosomatostatin is a complex and tissue-specific process, giving rise to different sets of peptides in various parts of the body. For instance, in some tissues, prosomatostatin is processed to SS-14, while in others, SS-28 is the predominant form. This differential processing also applies to the N-terminal cryptic peptides.
Key cryptic peptides that have been identified include prosomatostatin-(1-63) and antrin , which corresponds to prosomatostatin-(1-10). elsevierpure.com The presence of these peptides in secretory granules of endocrine cells and their release into the bloodstream suggests that they may function as hormones or paracrine signaling molecules. nih.gov The observation of an inverse relationship between the levels of antrin and prosomatostatin-(1-63) in various tissue extracts suggests a precursor-product relationship, where prosomatostatin-(1-63) may be further processed to yield antrin. elsevierpure.com
While the full spectrum of their functions is yet to be elucidated, the fact that these peptides are conserved and differentially processed points towards a functional significance beyond being simple byproducts of somatostatin (B550006) synthesis. The amino-terminal region of prosomatostatin has been shown to contain sufficient information to direct the intracellular targeting of the precursor for processing and secretion. researchgate.net
Role in Modulating Cellular Processes
The direct effects of prosomatostatin cryptic peptides on cellular processes such as secretion and proliferation are not as extensively characterized as those of somatostatin. However, the broader family of peptides derived from prohormones often exhibits bioactivity. Peptides, in general, are known to influence a wide array of cellular functions including cell proliferation, apoptosis, and immunomodulation. biorxiv.org
The context in which prosomatostatin cryptic peptides are produced, often alongside the potent inhibitor somatostatin, suggests they could have modulatory roles. For example, they might fine-tune the inhibitory actions of somatostatin or have opposing or entirely different effects. The isolation of various prosomatostatin fragments from a human pancreatic neuroendocrine tumor underscores their presence in a context of cellular proliferation and secretion. nih.govdeepdyve.com
It is important to note that while synthetic prosomatostatin has been shown to suppress the release of insulin, glucagon, and growth hormone, these effects are generally attributed to the somatostatin-28 sequence contained within it. nih.gov The specific contributions of the N-terminal cryptic portion to these or other cellular processes remain an area for further research.
Interactions with Intracellular Signaling Pathways
The specific receptors and intracellular signaling pathways through which prosomatostatin cryptic peptides might exert their functions are largely unknown. Unlike somatostatin, which binds to a well-defined family of G protein-coupled receptors (SSTR1-5), no specific receptors for peptides like prosomatostatin-(1-63) or antrin have been definitively identified.
The study of intracellular peptides has revealed that they can have direct effects within the cell. nih.gov It is conceivable that some prosomatostatin-derived peptides could have intracellular targets, although their presence in secretory granules and in circulation points towards an extracellular signaling role. elsevierpure.comnih.gov The amino-terminal sequences of prosomatostatin are crucial for the correct intracellular trafficking and regulated secretion of the prohormone, indicating an interaction with the cellular machinery involved in protein sorting and export. researchgate.net
Further research is required to deorphanize potential receptors for these cryptic peptides and to elucidate the downstream signaling cascades they may activate.
Potential as Endogenous Peptidergic System Markers
The differential processing of prosomatostatin in various tissues and the release of its cryptic peptides into circulation suggest their potential utility as biomarkers. researchgate.net The tissue-specific distribution of these peptides implies that their levels in biological fluids could reflect the activity of specific endocrine or neuronal cell populations.
For instance, antrin is found in high concentrations in the antral portion of the stomach. elsevierpure.com This localized expression pattern could make it a specific marker for the physiological or pathological state of gastric D-cells. Similarly, the identification of prosomatostatin-(1-63) in a human pancreatic tumor suggests its potential as a tumor marker. nih.govdeepdyve.com A patent has been filed discussing the use of prosomatostatin-(1-64) and its fragments in the diagnosis and monitoring of gastrointestinal tract disorders. nih.gov
The table below summarizes the key prosomatostatin cryptic peptides and their characteristics.
| Peptide Name | Amino Acid Sequence/Residues | Key Findings | Potential Role |
| Prosomatostatin-(1-63) | Residues 1-63 of prosomatostatin | Isolated from human pancreatic tumor; precursor to antrin elsevierpure.comnih.govdeepdyve.com | Biomarker for certain tumors; precursor to other bioactive peptides |
| Antrin | Residues 1-10 of prosomatostatin | High concentrations in the stomach antrum elsevierpure.com | Potential gastrointestinal regulatory peptide; biomarker of gastric D-cell function |
| Prosomatostatin-(1-76) | Residues 1-76 of prosomatostatin | Identified in rat brain extracts nih.gov | Neuropeptide with unknown function |
| Prosomatostatin-(33-76) | Residues 33-76 of prosomatostatin | Identified in rat brain extracts nih.gov | Neuropeptide with unknown function |
Research Methodologies for Studying Prosomatostatin Cryptic Peptides
Biochemical Characterization Techniques
Biochemical approaches are fundamental to the direct analysis of prosomatostatin-derived peptides from biological sources. These techniques focus on the physical separation and chemical identification of the peptides themselves.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of prosomatostatin (B1591216) cryptic peptides from complex biological mixtures such as tissue extracts and cell culture media. nih.govmdpi.com Reverse-phase HPLC (RP-HPLC) is particularly effective for distinguishing between peptides with similar properties, including those that differ by only a single amino acid. mdpi.com
In a typical RP-HPLC setup for prosomatostatin peptide analysis, a stationary phase, often a silica-based sorbent with a non-polar characteristic, is used. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent, such as aqueous phosphoric acid, and an organic modifier like acetonitrile. nih.gov A gradient of the organic modifier is employed to elute the peptides from the column based on their hydrophobicity. Less hydrophobic peptides elute earlier, while more hydrophobic peptides are retained longer. The retention behavior of peptides can be further influenced by adjusting parameters such as column temperature. nih.gov This method has proven to be highly selective and specific, enabling the baseline separation of closely related somatostatin (B550006) analogues. nih.gov For instance, size-exclusion HPLC has been utilized to separate somatostatin-14, somatostatin-28, and their precursor from human putamen samples. nih.gov
| Parameter | Description | Relevance to Prosomatostatin Cryptic Peptide Analysis |
| Stationary Phase | Typically a C8 or C18 silica-based reversed-phase column. | The non-polar nature allows for the separation of peptides based on hydrophobicity. |
| Mobile Phase | A mixture of an aqueous solvent (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). | The gradient of the organic solvent controls the elution of peptides from the column. |
| Detection | UV absorbance at 214 nm or 280 nm. | Allows for the detection and quantification of the separated peptides. |
| Application | Isolation of prosomatostatin-(1-63)-peptide, prosomatostatin-(65-76)-peptide, and somatostatin-14 from a human pancreatic neuroendocrine tumor. elsevierpure.com | Demonstrates the power of HPLC in identifying novel cryptic peptides. |
Amino Acid Analysis and De Novo Peptide Sequencing
Once a peptide has been purified, its primary structure must be determined. This is achieved through a combination of amino acid analysis and peptide sequencing.
Amino Acid Analysis provides the relative abundance of each amino acid in the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by ion-exchange chromatography or reverse-phase HPLC after derivatization. This information helps to confirm the identity of a known peptide or provides clues for the sequencing of a novel one.
De Novo Peptide Sequencing determines the precise order of amino acids in a peptide without prior knowledge of the sequence. wikipedia.org While traditional methods like Edman degradation were historically used, tandem mass spectrometry (MS/MS) is now the predominant technique. wikipedia.orgbmc-rm.org In this process, the purified peptide is ionized and fragmented in the mass spectrometer. The resulting fragment ions produce a spectrum that can be interpreted to deduce the amino acid sequence. youtube.com Various algorithms and software packages, such as PepNovo, have been developed to automate the interpretation of these complex fragmentation patterns. wikipedia.org This approach has been instrumental in identifying novel prosomatostatin-derived peptides, such as a decapeptide corresponding to preprosomatostatin (25-34) isolated from the rat gastric antrum. nih.gov
| Technique | Principle | Application in Prosomatostatin Research |
| Amino Acid Analysis | Hydrolysis of the peptide into its constituent amino acids, followed by separation and quantification. | Confirmed the composition of isolated prosomatostatin fragments from a human pancreatic tumor. elsevierpure.com |
| De Novo Sequencing (MS/MS) | Fragmentation of the peptide in a mass spectrometer and analysis of the fragment ions to determine the amino acid sequence. youtube.com | Enabled the identification and sequencing of novel cryptic peptides like the antral decapeptide. nih.gov |
Radioimmunoassays (RIA) and Immunological Detection Methods
Radioimmunoassays (RIAs) are highly sensitive and specific methods used to quantify the levels of prosomatostatin and its cryptic peptides in biological fluids and tissue extracts. nih.gov The principle of RIA is based on the competitive binding of a radiolabeled peptide and an unlabeled peptide (from the sample or a standard) to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
To develop an RIA for a specific this compound, a synthetic version of the peptide is often used to raise antibodies in animals. nih.gov These antibodies can then be used to develop an assay that can detect and quantify the endogenous peptide. For example, a radioimmunoassay directed toward the amino-terminal portion of prosomatostatin was developed using a synthesized peptide based on the determined structure of cellular prosomatostatin. nih.gov This assay successfully identified two non-somatostatin peptides derived from the amino-terminus of prosomatostatin in a rat medullary thyroid carcinoma cell line. nih.gov RIAs have also been crucial in monitoring the processing of prosomatostatin in various cell lines and tissues. nih.gov
Molecular and Genetic Approaches
Molecular and genetic techniques provide powerful tools to investigate the biosynthesis and processing of prosomatostatin. These methods allow for the manipulation of the prosomatostatin gene and its expression in controlled cellular systems.
Site-Directed Mutagenesis for Investigating Processing Sites
Site-directed mutagenesis is a technique used to introduce specific changes into a DNA sequence, allowing for the targeted alteration of amino acids in the resulting protein. addgene.orgpatsnap.com This method is invaluable for studying the role of specific amino acid residues in the proteolytic processing of prosomatostatin. nih.gov
To investigate the processing sites of human prosomatostatin, researchers have used site-directed mutagenesis to substitute amino acids around the cleavage sites for somatostatin-28 (S-28) and somatostatin-14 (S-14). nih.gov By introducing these mutated cDNAs into cells, the effects of these changes on the processing of the precursor can be monitored. nih.gov For example, studies have shown that substituting certain proline residues near the cleavage sites can drastically decrease the processing of prosomatostatin or lead to the accumulation of intermediate products. nih.gov These findings indicate that amino acids other than the basic residues at the cleavage site are critical for defining the sites for proteolytic processing, suggesting the importance of the protein's secondary structure in substrate recognition by processing enzymes. nih.gov
| Mutation | Location | Effect on Prosomatostatin Processing | Reference |
| Pro-5 to Ala | Near S-28 cleavage site | Drastically decreased prosomatostatin processing. | nih.gov |
| Pro-9 to Ala | Near S-14 cleavage site | Accumulation of the intermediate maturation product [Arg-2Lys-1]-S-14. | nih.gov |
| Asn-12 to Ala | Near S-14 cleavage site | Little effect on proteolytic processing. | nih.gov |
| Gly+2 to Ala | Near S-14 cleavage site | Little effect on proteolytic processing. | nih.gov |
| Cys+3 to Ala | Near S-14 cleavage site | Little effect on proteolytic processing. | nih.gov |
cDNA Expression Vector Systems and Heterologous Cell Line Transfection
To study the biosynthesis and processing of prosomatostatin in a controlled environment, its complementary DNA (cDNA) can be cloned into an expression vector. cellecta.comhorizondiscovery.com These vectors contain the necessary genetic elements to drive the expression of the cloned gene in a host cell. cellecta.com The expression vector containing the prosomatostatin cDNA is then introduced into a heterologous cell line (a cell line that does not normally produce somatostatin) through a process called transfection. promega.de
Gene Expression Analysis (e.g., Northern Blot, RT-PCR)
The analysis of gene expression provides fundamental insights into the regulation and distribution of prosomatostatin-derived peptides. Methodologies such as Northern blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are pivotal in quantifying prosomatostatin mRNA levels in various tissues and experimental conditions.
Northern Blot Analysis
Northern blotting is a conventional technique used to detect and quantify specific mRNA molecules from a complex sample. nih.govyoutube.com The process involves isolating RNA, separating it by size via gel electrophoresis, transferring it to a solid membrane, and then hybridizing it with a labeled probe complementary to the target sequence, in this case, the prosomatostatin mRNA. youtube.comthermofisher.com The intensity of the resulting signal is proportional to the abundance of the target mRNA in the sample. nih.gov
This method has been instrumental in studying somatostatin gene expression. For instance, Northern blot analysis was used to examine the regulation of somatostatin expression in isolated canine fundic D-cells, demonstrating that cholecystokinin (B1591339) induces expression while the somatostatin analog octreotide (B344500) inhibits it. nih.gov While powerful for determining transcript size and relative abundance, Northern blotting can be limited by its lower sensitivity compared to PCR-based methods, often requiring the isolation of mRNA from total RNA for clearer results. thermofisher.comnih.gov
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is a highly sensitive technique for detecting and quantifying mRNA. nih.gov It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the specific cDNA target through PCR. nih.gov Quantitative RT-PCR (qRT-PCR) allows for the precise measurement of the amount of a specific mRNA in a sample in real-time. nih.govplos.org
RT-PCR has been widely applied to study the expression of the somatostatin gene in various cell types. Studies have used RT-PCR to analyze the mRNA expression of somatostatin and its receptors in immune cells from rats and mice, as well as in human peripheral blood mononuclear cells (PBMCs). researchgate.netresearchgate.net This technique offers greater sensitivity than Northern blotting, making it suitable for detecting low-abundance transcripts. youtube.com
| Technique | Principle | Application to Prosomatostatin Research | Key Findings/Advantages | References |
|---|---|---|---|---|
| Northern Blot | Separation of RNA by size, transfer to a membrane, and hybridization with a specific probe to detect mRNA. | Used to study the regulation of somatostatin gene expression in canine fundic D-cells. | Confirms transcript size and relative abundance; showed cholecystokinin-induced expression. | nih.govthermofisher.comnih.gov |
| RT-PCR / qRT-PCR | Reverse transcription of mRNA to cDNA, followed by PCR amplification to detect and quantify expression levels. | Analysis of somatostatin mRNA in immune cells (rat, mouse, human). | High sensitivity for detecting low levels of mRNA; allows for precise quantification. | nih.govresearchgate.netresearchgate.net |
Cell Biological and Imaging Techniques
Cell biological and imaging techniques are crucial for determining the subcellular location and the processing kinetics of prosomatostatin and its cryptic peptides.
Immunocytochemistry and Immunoelectron Microscopy for Localization
Immunocytochemistry (ICC) and immunoelectron microscopy (IEM) are powerful methods used to visualize the location of specific proteins and peptides within cells and tissues. These techniques utilize antibodies that specifically bind to the target antigen, such as a this compound. The antibody is then detected, often via a fluorescent tag or an enzyme-linked reaction, revealing the antigen's distribution.
Research using an antiserum against a synthetic 15-amino acid fragment of rat preprosomatostatin (rat somatostatin cryptic peptide, RSCP) found immunoreactive RSCP in neuronal cell bodies, processes, and axon terminals in the rat brain. nih.gov The distribution was identical to that of somatostatin-14, suggesting that the prohormone or its N-terminal extension peptide is stored and transported alongside somatostatin-14. nih.gov The presence of this cryptic peptide in nerve terminals suggests it may be secreted and could serve as a biological marker for somatostatin release. nih.gov In the hippocampal formation, immunohistochemical studies have revealed at least two distinct neuronal systems containing prosomatostatin-related peptides. nih.gov These studies also showed differential localization, with somatostatin-28 (SS28) being dominant in cell bodies and the cryptic peptide SS28(1-12) being preferentially located in neuronal processes and terminals. nih.gov
| Peptide Target | Tissue/Region | Findings | References |
|---|---|---|---|
| Rat Somatostatin Cryptic Peptide (RSCP) | Rat Brain (Hypothalamic tuberoinfundibular system, CNS) | Co-localized with somatostatin-14 in neuronal cell bodies, processes, and axon terminals. | nih.gov |
| SS28 and SS28(1-12) | Rat Hippocampal Formation | SS28 is predominant in cell bodies; SS28(1-12) is preferentially found in neuronal processes and terminals. | nih.gov |
Pulse-Chase Labeling Studies for Biosynthetic Kinetics
Pulse-chase analysis is a classic experimental strategy to trace the metabolic journey of a molecule through a cell over time. nih.gov In the context of prosomatostatin, cells are first "pulsed" with a labeled amino acid (e.g., radioactive 35S-methionine or a non-radioactive analog like L-azidohomoalanine) for a short period. nih.govfrontiersin.org This label is incorporated into newly synthesized proteins, including prosomatostatin. Then, the "chase" phase begins, where an excess of the unlabeled version of the amino acid is added, preventing further incorporation of the label. youtube.com By collecting and analyzing samples at different time points during the chase, researchers can track the conversion of the labeled prosomatostatin precursor into its various processed products, such as somatostatin-14, somatostatin-28, and cryptic peptides.
This technique has been used to investigate the processing of prosomatostatin (proSRIF) in permeabilized cells. nih.gov These studies have shown that the cleavage of proSRIF into the mature hormone is an ATP-dependent process that occurs in the trans-Golgi network and is mediated by a vacuolar-type ATPase that creates an optimal acidic environment (pH 6.0-6.2). nih.gov The kinetics of processing were also found to be temperature-dependent, with inhibition occurring at 20°C. nih.gov
| Experimental System | Label Used | Key Findings on Biosynthetic Kinetics | References |
|---|---|---|---|
| Permeabilized pituitary tumor cells | 35S-methionine | Prosomatostatin cleavage requires ATP hydrolysis and an acidic pH (6.0-6.2) in the trans-Golgi network. Processing is inhibited by weak bases (chloroquine), protonophores, and low temperature (20°C). | nih.gov |
Structural and Conformational Analysis
Understanding the three-dimensional structure of prosomatostatin cryptic peptides is key to predicting their potential biological functions. A combination of spectroscopic and computational methods is employed to analyze their conformation.
Spectroscopic Methodologies (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. nih.gov
While direct CD studies on isolated prosomatostatin cryptic peptides are not extensively detailed in the provided literature, the methodology has been applied to the processed form, somatostatin-14. These studies revealed that somatostatin possesses a stable, ordered secondary structure in aqueous solution, which is not α-helical but is consistent with the presence of β-structure. nih.govnih.gov The CD spectrum of somatostatin is characterized by negative extrema around 238 nm and 270 nm and a positive extremum at 225 nm. nih.govnih.gov The stability of this conformation is supported by its cooperative-like denaturation in the presence of guanidinium (B1211019) hydrochloride. nih.gov This approach is directly applicable to analyzing the structural propensities of cryptic peptides derived from the same precursor.
| Peptide | Key Spectroscopic Features | Inferred Secondary Structure | References |
|---|---|---|---|
| Somatostatin-14 | Negative extrema at ~238 nm and 270 nm; Positive extremum at ~225 nm. | Ordered secondary structure, consistent with β-structure (e.g., hairpin loop), but not α-helix. | nih.govnih.gov |
Theoretical Modeling and Computational Studies of Peptide Conformation
Theoretical and computational methods complement experimental techniques by predicting and analyzing the three-dimensional conformations of peptides. These approaches use principles of molecular mechanics and physics-based force fields to explore the potential energy landscape of a peptide and identify low-energy, stable structures. nih.gov Techniques like simulated annealing involve heating a molecular system in silico and then slowly cooling it to find its global minimum energy state, providing a thorough exploration of conformational space. nih.gov
These computational strategies can be applied to prosomatostatin cryptic peptides to predict their folding patterns and structural dynamics. researchgate.netarxiv.org For example, computational analysis was part of an integrated workflow that successfully identified and localized an isomerized isoaspartate (isoAsp) residue within a cryptic peptide fragment from prosomatostatin (LPQAAEQDEMRLELQ, corresponding to sms-73–87) in the rat hypothalamus. acs.org Such studies demonstrate the power of combining computational modeling with analytical techniques to reveal subtle but potentially significant structural modifications in endogenous peptides. acs.org Computational models can also predict conformational changes that occur upon prohormone cleavage, suggesting how the release of a cryptic peptide from its precursor might alter its structure and function. researchgate.net
| Methodology | Principle | Application to Prosomatostatin Cryptic Peptides | References |
|---|---|---|---|
| Molecular Mechanics / Simulated Annealing | Exploration of a peptide's conformational space to find low-energy structures using physics-based force fields. | Predicting potential 3D structures and folding patterns of cryptic peptides. | nih.govresearchgate.net |
| Integrated Analytical & Computational Workflow | Combines experimental data (e.g., mass spectrometry) with computational analysis to characterize peptide structures. | Used to identify and locate an isoaspartate isomerization in a this compound fragment (sms-73–87). | acs.org |
Enzyme Activity Assays and Protease Inhibitor Studies
The elucidation of the enzymatic cleavage of prosomatostatin (proSS) to yield both the primary somatostatin peptides and its cryptic fragments has been heavily reliant on sophisticated enzyme activity assays and targeted protease inhibitor studies. These methodologies have been crucial in identifying the responsible enzymes, understanding their cleavage specificity, and characterizing the cellular conditions required for processing.
Enzyme Activity Assays
The investigation of prosomatostatin processing has employed a variety of assay systems, from cell-based models to in vitro cleavage experiments. A significant approach involves the use of pulse-chase experiments in different cell lines. In these assays, cells are "pulsed" with a radiolabeled amino acid to label newly synthesized proteins, including prosomatostatin. This is followed by a "chase" with unlabeled amino acids, and samples are collected at various time points to track the conversion of the labeled proSS into its various cleavage products. The resulting peptides are then typically separated by techniques like high-performance liquid chromatography (HPLC) and identified using sequence-specific radioimmunoassays (RIAs).
For instance, studies have utilized rat islet somatostatinoma cells (1027B2) and various other constitutive (COS-7, PC-12) and regulated (AtT-20, GH3/GH4C1) secretory cell lines to investigate the synthesis and processing of rat prosomatostatin. nih.gov These experiments have demonstrated that prosomatostatin is rapidly and independently processed to somatostatin-14 and somatostatin-28. nih.gov
A notable development in this area is the use of a permeabilized cell system. This technique allows for the direct manipulation of the intracellular environment to study the specific requirements for prohormone processing. Research using permeabilized rat anterior pituitary GH3 cells expressing high levels of prosomatostatin has been instrumental. nih.gov These studies revealed that the endoproteolytic cleavage of proSS is dependent on an acidic pH within the trans-Golgi network, a condition generated by a vacuolar H+-ATPase. nih.gov The optimal pH for this cleavage was determined to be between 6.0 and 6.2. nih.gov
Table 1: Key Findings from Prosomatostatin Enzyme Activity Assays
| Assay System | Key Finding | Reference |
| Pulse-chase in various cell lines | Prosomatostatin is rapidly and independently processed into somatostatin-14 and somatostatin-28. | nih.gov |
| Permeabilized GH3 cells | Prosomatostatin processing requires an acidic pH (optimal 6.0-6.2) in the trans-Golgi network. | nih.gov |
| Permeabilized GH3 cells | The acidic environment for processing is maintained by a vacuolar H+-ATPase. | nih.gov |
| Anglerfish islet prosomatostatin model | A model system for characterizing both single and dibasic amino acid-specific converting enzymes. | nih.gov |
Protease Inhibitor Studies
The use of protease inhibitors has been fundamental in identifying the classes of enzymes responsible for the cleavage of prosomatostatin. By observing which inhibitors block the formation of specific cryptic peptides, researchers can infer the nature of the processing enzymes.
One of the key findings from these studies came from the analysis of rat prosomatostatin cleavage products in tissue extracts. It was observed that the formation of 7-kDa and 5-kDa peptide fragments was inhibited by pepstatin. nih.gov Pepstatin is a well-characterized inhibitor of aspartyl proteases, such as cathepsin D. wikipedia.orgnih.govsigmaaldrich.com This finding strongly suggested that these smaller peptides were generated, at least in part, by the action of acid proteases and were likely artifactual products of the extraction process rather than secreted forms. nih.gov
Further inhibitor studies have utilized more specific compounds to probe the processing machinery. For example, bafilomycin A1, a specific inhibitor of vacuolar H+-ATPases, was used in permeabilized cell systems to confirm the role of this proton pump in creating the acidic environment necessary for the processing enzymes to function. nih.gov Inhibition of the vacuolar H+-ATPase by bafilomycin A1 led to the inhibition of prosomatostatin processing. nih.gov
Table 2: Effects of Protease Inhibitors on Prosomatostatin Processing
| Inhibitor | Target Enzyme Class/Protein | Effect on Prosomatostatin Processing | Reference |
| Pepstatin | Aspartyl Proteases (e.g., Cathepsin D) | Inhibited the formation of 7-kDa and 5-kDa peptide fragments in tissue extracts. | nih.gov |
| Bafilomycin A1 | Vacuolar H+-ATPase | Inhibited overall prosomatostatin processing in permeabilized cells. | nih.gov |
| Chloroquine | Weak base (disrupts pH gradients) | Inhibited prosomatostatin cleavage in permeabilized cells. | nih.gov |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Protonophore (disrupts proton gradients) | Inhibited prosomatostatin cleavage in permeabilized cells. | nih.gov |
These combined approaches of enzyme activity assays and protease inhibitor studies have been instrumental in building a detailed picture of the complex proteolytic processing of prosomatostatin, leading to the generation of not only the well-known somatostatin peptides but also a variety of cryptic peptides with their own potential biological roles.
Evolutionary Conservation and Comparative Genomics of Prosomatostatin Processing
Phylogenetic Analysis of Prosomatostatin (B1591216) Sequences Across Vertebrates
Phylogenetic analysis of prosomatostatin sequences reveals a fascinating evolutionary journey marked by gene duplication and divergence. The somatostatin (B550006) (SS) gene family is ancient, with its origins tracing back to the early stages of vertebrate evolution. daneshyari.com It is now widely accepted that the somatostatin and urotensin II (UII) gene families are related and belong to the same superfamily, having arisen from a common ancestral gene. nih.govnih.govnih.gov This ancestral gene likely underwent a tandem duplication to create the precursors for somatostatin and urotensin II, followed by a segmental duplication event, possibly as part of the whole-genome duplications that occurred early in vertebrate evolution. nih.govnih.gov
In gnathostomes (jawed vertebrates), there are at least six paralogous somatostatin genes: SS1, SS2 (also known as cortistatin in mammals), SS3, SS4, SS5, and SS6. researchgate.net SS1 and SS2 are the most widespread, found in most jawed vertebrate species. researchgate.net The SS2/cortistatin gene is believed to have arisen from the duplication of the SS1 gene approximately 450 million years ago. nih.gov Further diversification of the somatostatin gene family occurred in teleost fish, which possess additional somatostatin genes. nih.govresearchgate.net For instance, SS4 is thought to be a paralog of SS1 that was generated during the teleost-specific third round of genome duplication (3R). daneshyari.com SS3 and SS6 likely arose from tandem duplications of SS1 and SS2, respectively, around the same period. daneshyari.comresearchgate.net
Comparative Analysis of Processing Sites and Cryptic Peptide Generation
The processing of prosomatostatin is a key step in generating a variety of bioactive peptides, including the well-known somatostatin-14 (SS-14) and somatostatin-28 (SS-28). This processing occurs at specific cleavage sites within the precursor molecule. Mammalian prosomatostatin is cleaved at a dibasic Arg-Lys site to produce SS-14 and at a monobasic Gln-Arg site to yield SS-28. nih.gov
Beyond SS-14 and SS-28, the processing of prosomatostatin also gives rise to a number of other peptides, often referred to as "cryptic peptides," as their functions are not as well-characterized as those of the primary hormones. The generation of these peptides varies significantly between different tissues and species, highlighting the complexity and specificity of prohormone processing. nih.gov
Several of these cryptic peptides have been isolated and characterized. For example, in the rat brain, somatostatin-28(1-12) is a predominant molecular form. nih.gov In contrast, human brain processing yields high levels of prosomatostatin(1-76), a peptide that represents the entire prosomatostatin molecule minus the C-terminal Arg-Lys-SS-14 sequence. nih.govnih.gov Another identified peptide is prosomatostatin 1-64, which has been found to be a major product of somatostatin gene expression in the pancreas and gut of pigs. nih.gov A decapeptide corresponding to preprosomatostatin(25-34), named antrin, has been isolated from the rat stomach and is generated by a monobasic cleavage. nih.govnih.gov The differential processing of prosomatostatin suggests that these cryptic peptides may have their own distinct biological roles.
| Cryptic Peptide | Sequence/Structure | Species/Tissue Found | Putative Cleavage Site |
| Somatostatin-28(1-12) | N-terminal 12 amino acids of SS-28 | Rat brain nih.gov | Monobasic |
| Prosomatostatin(1-76) | Prosomatostatin minus Arg-Lys-SS-14 | Human brain nih.govnih.gov | Dibasic (Arg-Lys) |
| Prosomatostatin(1-63) | N-terminal 63 amino acids of prosomatostatin | Human pancreatic tumor elsevierpure.com | Not specified |
| Prosomatostatin 1-64 | N-terminal 64 amino acids of prosomatostatin | Pig pancreas and gut nih.gov | Not specified |
| Antrin (prosomatostatin(1-10)) | N-terminal 10 amino acids of prosomatostatin | Rat stomach (antrum) nih.govnih.gov | Monobasic |
| 8 kdalton peptide | Corresponds to prosomatostatin(1-76) | Rat brain nih.gov | Dibasic (Arg-Lys) |
| 5 kdalton peptide | Corresponds to prosomatostatin(33-76) | Rat brain (artifact of extraction) nih.gov | Not specified |
Divergence and Duplication of Prosomatostatin Genes in Different Species
The diversity of the somatostatin gene family across vertebrates is a direct result of gene duplication events followed by divergence. daneshyari.com As discussed earlier, the somatostatin gene family expanded through both large-scale genome duplications (the 2R and 3R events) and smaller-scale tandem duplications. daneshyari.comnih.govresearchgate.net This has led to the presence of multiple somatostatin genes in many vertebrate lineages, particularly in teleost fishes. daneshyari.com
Following duplication, these paralogous genes are free to evolve new functions or to subdivide the functions of the ancestral gene. This evolutionary process, known as neofunctionalization or subfunctionalization, has likely contributed to the diverse physiological roles of somatostatin-related peptides. The divergence of these genes is evident in their expression patterns, with different somatostatin genes being expressed in distinct tissues and at different developmental stages. nih.gov
The evolutionary history of the somatostatin gene family is closely linked to that of the urotensin II family. nih.govnih.gov Comparative genomic studies have shown that the SS1 and URP (UII-related peptide) genes are located close to each other, as are the SS2/CST and UII genes. nih.govnih.gov This physical linkage provides strong evidence for their shared evolutionary origin from a common ancestral gene pair that was duplicated. nih.govnih.gov
| Gene | Proposed Origin | Evolutionary Event | Resulting Peptides |
| SS1 | Ancestral Somatostatin Gene | - | Somatostatin-14 |
| SS2/CST | Duplication of SS1 | Segmental/Chromosome Duplication (2R) nih.govnih.gov | Cortistatin/Somatostatin-28 |
| SS3 | Tandem duplication of SS1 | Local Duplication in Teleosts nih.govresearchgate.net | Somatostatin II (in fish) |
| SS4 | Duplication of SS1 | Third Genome Duplication (3R) in Teleosts daneshyari.com | Somatostatin II (atypical structure) |
| SS5 | Ancestral Somatostatin Gene | 2R Genome Duplication researchgate.net | Somatostatin-5 |
| SS6 | Tandem duplication of SS2 | Local Duplication in Teleosts researchgate.net | Somatostatin-6 |
Comparative Study of Processing Enzyme Specificity and Distribution Across Organisms
The cleavage of prosomatostatin into its various bioactive forms is carried out by a family of enzymes known as prohormone convertases (PCs). nih.govnih.gov These are subtilisin-like serine endoproteases that recognize and cleave at specific basic amino acid residues within prohormones. nih.govwikipedia.org The primary PCs involved in neuroendocrine processing are PC1 (also known as PC3) and PC2. wikipedia.orgnih.gov Other members of the family, such as furin, PACE4, and PC5, also play roles in prohormone processing. nih.govnih.gov
Studies using recombinant expression systems have revealed the specificities of these enzymes for prosomatostatin. For instance, in LoVo cells, PC1, furin, and PACE4 can process rat prosomatostatin to generate SS-14, SS-28, and a mixture of both, respectively. nih.gov Interestingly, PC2 is unable to process prosomatostatin in these non-endocrine cells but can generate SS-14 in the endocrine AtT-20 cell line, suggesting that its activity is dependent on the cellular environment. nih.gov PC5, on the other hand, does not appear to process prosomatostatin in either cell line. nih.gov
The distribution of these convertases varies between different tissues and cell types, which contributes to the tissue-specific processing of prosomatostatin. nih.gov For example, in the rat pituitary, PC1 mRNA is highly expressed in the anterior lobe, while PC2 mRNA is abundant in the intermediate lobe melanotrophs. nih.gov This differential expression is consistent with the roles of these enzymes in processing different prohormones in these distinct pituitary regions. nih.gov The expression of PC1 and PC2 is also subject to regulation by various factors, including dopamine, thyroid hormones, and corticosteroids, further adding to the complexity of prohormone processing. nih.gov
The evolutionary conservation of these processing enzymes and their specificities for prosomatostatin across different species is an area of ongoing research. The presence of PC-like enzymes in invertebrates suggests an ancient origin for this processing machinery. researchgate.net
| Processing Enzyme | Cleavage Specificity on Prosomatostatin | Cellular Location of Activity |
| PC1/3 | Generates Somatostatin-14 nih.gov | Regulated secretory pathway of neuroendocrine cells nih.govwikipedia.org |
| PC2 | Generates Somatostatin-14 (in endocrine cells) nih.gov | Regulated secretory pathway of neuroendocrine cells nih.gov |
| Furin | Generates Somatostatin-28 nih.gov | Constitutive secretory pathway researchgate.netnih.gov |
| PACE4 | Generates a mixture of Somatostatin-14 and Somatostatin-28 nih.gov | Constitutive secretory pathway researchgate.net |
| PC5 | Unable to process prosomatostatin in tested cell lines nih.gov | Regulated secretory pathway researchgate.net |
Q & A
Q. What methodologies are used to detect and quantify Prosomatostatin cryptic peptide in biological samples?
this compound can be quantified using targeted mass spectrometry (MS) assays , such as multiple reaction monitoring (MRM) with stable isotope-labeled peptides for internal calibration . Immunoassays (e.g., ELISA) require rigorous validation for specificity against precursor peptides and cross-reactivity checks with related neuropeptides . Sample preparation often involves enzymatic digestion (e.g., trypsin) followed by solid-phase extraction to reduce matrix interference .
Q. How is the structural integrity of this compound validated during synthesis?
Synthetic peptides should undergo reverse-phase HPLC purification (>95% purity) and mass spectrometry confirmation (e.g., MALDI-TOF or ESI-MS) to verify molecular weight . Circular dichroism (CD) spectroscopy can assess secondary structure, while nuclear magnetic resonance (NMR) is used for tertiary structure validation in solution .
Q. What experimental models are suitable for studying this compound’s biological activity?
In vitro models include primary neuronal cell cultures treated with synthetic peptides to measure growth hormone inhibition via radioimmunoassay (RIA) . In vivo rodent models require dose optimization (e.g., 1 nM–1 µM) and validation of blood-brain barrier penetration using isotope-labeled peptides .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound quantification across assays?
Cross-platform validation is critical: Compare MS-based data with immunoassay results using Bland-Altman plots to identify systematic biases . Assess peptide stability under different storage conditions (-80°C vs. lyophilized) and matrix effects (e.g., serum vs. CSF) using spike-and-recovery experiments .
Q. What strategies optimize this compound’s solubility and stability in experimental buffers?
Use cosolvents (e.g., 10% DMSO or acetonitrile) to enhance solubility. For stability, avoid repeated freeze-thaw cycles and store peptides in acidic buffers (pH 3–4) with protease inhibitors (e.g., PMSF). Lyophilization with cryoprotectants (trehalose) improves long-term storage .
Q. How should researchers design studies to investigate this compound’s proteolytic processing from its precursor?
Employ mutagenesis of the precursor protein’s cleavage sites (e.g., Lys-Arg motifs) combined with enzymatic assays (trypsin/chymotrypsin) to map proteolytic activity . Use pulse-chase labeling in transfected cell lines to track real-time processing kinetics .
Q. What analytical approaches resolve co-eluting peptides in chromatographic separations of Prosomatostatin derivatives?
Optimize gradient elution profiles in LC-MS/MS (e.g., 5%–40% acetonitrile over 60 minutes) and use high-resolution mass spectrometers (Orbitrap) to distinguish isobaric peptides. Employ ion mobility spectrometry for additional separation based on collisional cross-section .
Q. How can researchers mitigate cross-reactivity in polyclonal antibodies targeting this compound?
Perform epitope mapping (e.g., SPOT synthesis) to identify non-specific binding regions. Pre-adsorb antibodies against truncated peptide fragments or use competitive ELISA with excess scrambled peptides to block non-specific interactions .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals and assess outliers via Grubbs’ test .
Q. How can researchers validate the biological relevance of in silico predictions for this compound interactions?
Combine molecular docking simulations (AutoDock Vina) with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Validate functional impacts using siRNA knockdown of predicted receptor targets in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
